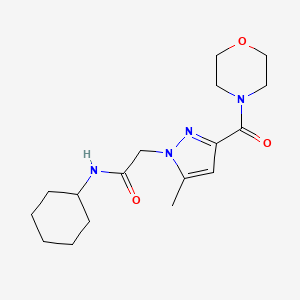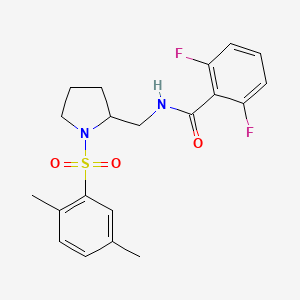
N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2,6-difluorobenzamide" is a complex molecule that likely contains a sulfonylpyrrolidine moiety, which is a common feature in various biologically active compounds. The presence of a sulfonyl group attached to a pyrrolidine ring can be seen in the context of the synthesis of dibenzoxanthenes, diarylmethanes, and resorcinarenes, as described in the first paper . These structures are significant due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves the cleavage of the C–N bond in 1-sulfonylpyrrolidines under acidic conditions, which is a rare example of such a reaction . This method provides access to compounds that are otherwise difficult to synthesize. The second paper discusses the synthesis of novel sulfonamides starting from a 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which is then reacted with various aldehydes to yield a range of biologically active compounds . Although the exact synthesis of the compound is not detailed, these papers provide insight into the types of reactions and methodologies that could be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure likely involves a benzamide moiety, as indicated by the name, and the presence of a sulfonylpyrrolidine group. The molecular docking studies mentioned in the second paper suggest that similar compounds can be designed to inhibit specific enzymes, indicating the importance of the molecular structure in determining biological activity.
Chemical Reactions Analysis
The chemical reactions involving sulfonylpyrrolidine compounds are diverse. The first paper describes the acid-mediated cleavage of the C–N bond in such compounds, leading to the formation of various complex structures. The fourth paper discusses the synthesis of tetrahydropyridines with a sulfonylphenyl moiety, which are evaluated as anti-inflammatory agents. These reactions highlight the reactivity of the sulfonyl group and its utility in synthesizing pharmacologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in the third paper, which describes the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties . These polymers exhibit high thermal stability, solubility in organic solvents, and the ability to form transparent, flexible films. While the exact properties of "this compound" are not provided, the properties of structurally similar compounds suggest that it may also possess unique physical and chemical characteristics useful in various applications.
Propiedades
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S/c1-13-8-9-14(2)18(11-13)28(26,27)24-10-4-5-15(24)12-23-20(25)19-16(21)6-3-7-17(19)22/h3,6-9,11,15H,4-5,10,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUOEPKVYXJVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

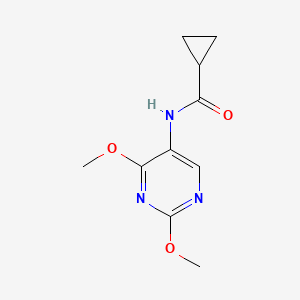
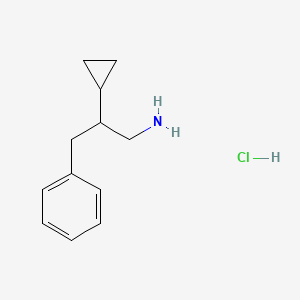
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)
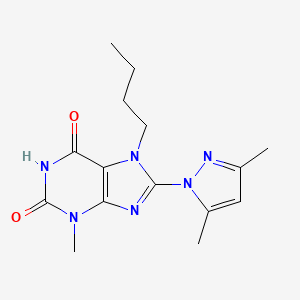

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)


